molecular formula C17H23N3O3 B2934536 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea CAS No. 1396854-57-1

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2934536
CAS No.: 1396854-57-1
M. Wt: 317.389
InChI Key: YPZCYJXGQOGSGL-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by two key structural motifs:

  • A 4-methoxyphenethyl substituent, a common pharmacophore in molecules targeting G protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-15-6-2-12(3-7-15)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZCYJXGQOGSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Methoxyphenethyl Group: This step involves nucleophilic substitution reactions where the methoxyphenethyl group is attached to the urea moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidinone moieties may interact with active sites of enzymes, inhibiting their activity or altering their function. The methoxyphenethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives Targeting Ion Channels or GPCRs

SB705498
  • Structure : N-(2-Bromophenyl)-N′-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea.
  • Key Features :
    • Pyrrolidinyl group with a trifluoromethylpyridine substituent enhances target selectivity.
    • Bromophenyl group improves lipophilicity.
  • Activity : Potent TRPV1 antagonist with IC₅₀ = 8 nM, showing superior selectivity over the target compound’s putative analogs .
SDZ249665
  • Structure: 1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea.
  • Key Features :
    • Methoxy and tert-butyl groups optimize solubility and receptor binding.
  • Activity : Modulates potassium channels, highlighting the role of urea in stabilizing ligand-receptor interactions .
Target Compound vs. SB705498/SDZ249665
Feature Target Compound SB705498 SDZ249665
Core Structure Cyclopropyl-pyrrolidone + urea Pyrrolidinyl-urea Benzyl-urea
Substituents 4-Methoxyphenethyl Trifluoromethylpyridine 4-tert-Butylbenzyl
Molecular Weight ~349 g/mol (estimated) 454 g/mol 411 g/mol
Putative Target TRPC/GPCRs (inferred) TRPV1 Potassium channels

TRPC Channel Inhibitors with 4-Methoxyphenethyl Moieties

SKF-96365
  • Structure : 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole hydrochloride.
  • Key Features : Dual 4-methoxyphenyl groups enhance membrane permeability.
  • Activity : Broad-spectrum TRPC inhibitor (IC₅₀ = 10–20 µM), suggesting the target compound’s 4-methoxyphenethyl group may confer similar ion channel affinity .
Pyr3
  • Structure : Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
  • Activity : Selective TRPC3 inhibitor (IC₅₀ = 0.7 µM), contrasting with the target compound’s urea-based scaffold, which may favor different binding kinetics .

Naphthoimidazolium Bromides with Methoxy/Phenethyl Substituents

describes analogs like 5o (1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide), which shares the 4-methoxyphenethyl group with the target compound. Key differences:

  • 5o has a cationic imidazolium core vs. the neutral urea linker.
  • 5o’s naphthoquinone moiety may confer redox activity, unlike the target compound’s pyrrolidone .

Research Implications and Gaps

  • Structural Advantages : The target compound’s cyclopropyl group may reduce metabolic oxidation compared to SB705498’s pyrrolidine .
  • Limitations: No direct activity data are available; inferences rely on substituent trends.
  • Future Directions: Prioritize assays against TRPC/TRPV channels and GPCRs, leveraging known structure-activity relationships from SKF-96365 and SB705498 .

Biological Activity

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 290.36 g/mol. The structural components include:

  • Cyclopropyl group : Contributes to the compound's conformational flexibility.
  • Pyrrolidine ring : Facilitates interactions with biological targets.
  • Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.

These features suggest that the compound may interact with various biological systems, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, modulating their function. The proposed mechanisms include:

  • Receptor Binding : The compound may exhibit affinity for various receptors involved in signal transduction pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that related benzamide derivatives can induce cell cycle arrest in cancer cells by modulating p53/p21 pathways.
CompoundActivityMechanism
Benzamide Derivative AAntitumorp53/p21 modulation
Benzamide Derivative BLarvicidalInhibition of larval development

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally similar compounds:

  • Antitumor Studies :
    • A study evaluated the antitumor activity of benzamide derivatives, revealing significant cell cycle arrest in HepG2 cells through modulation of p53/p21 pathways. This suggests that this compound may exert similar effects due to structural similarities with other active benzamides.
  • Larvicidal Activity :
    • Research focusing on benzamides substituted with oxadiazole demonstrated high larvicidal activity against mosquito larvae, indicating potential applications in pest control.
  • Synthetic Pathways :
    • The synthesis involves multiple steps including cyclization and amide coupling, which are critical for ensuring high yield and purity in pharmaceutical applications.

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